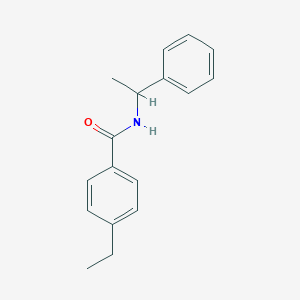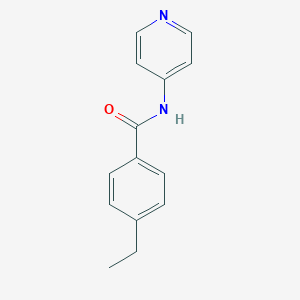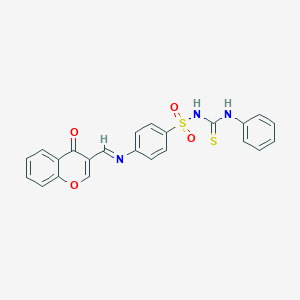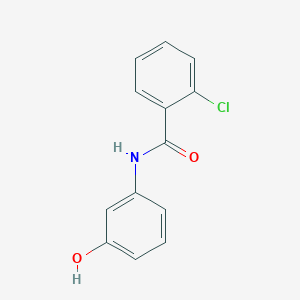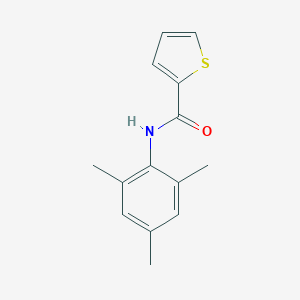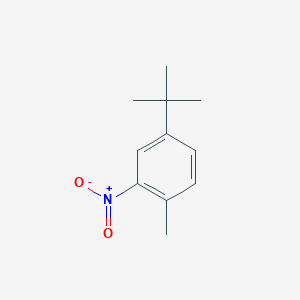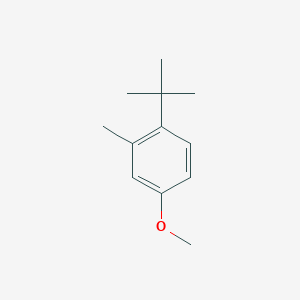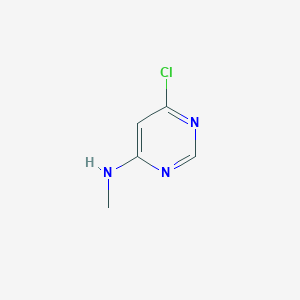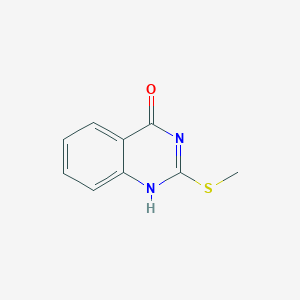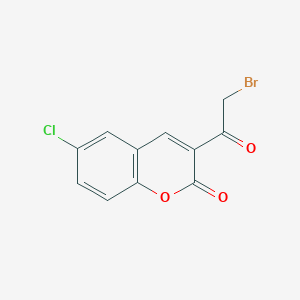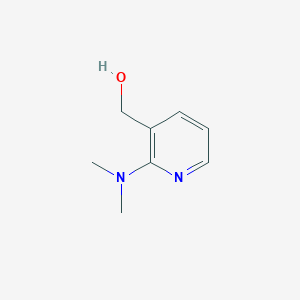
(2-(ジメチルアミノ)ピリジン-3-イル)メタノール
概要
説明
“(2-(Dimethylamino)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.2 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “(2-(Dimethylamino)pyridin-3-yl)methanol” is 1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)5-9-8/h3-5,11H,6H2,1-2H3 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
“(2-(Dimethylamino)pyridin-3-yl)methanol” is a powder with a melting point of 46-48°C .科学的研究の応用
触媒作用と合成
(2-(ジメチルアミノ)ピリジン-3-イル)メタノール: は興味深い触媒作用を示します。特に、芳香族ケトンの合成の前駆体として機能します。研究者は、遷移金属触媒によるCsp3-H酸化反応におけるその使用を調査しており、ピリジン-2-イル-メタノンの生成につながっています。 これらの化合物は、貴重な医薬品中間体です .
抗増殖活性
創薬において、(2-(ジメチルアミノ)ピリジン-3-イル)メタノール の骨格の改変は、有望な結果をもたらしました。たとえば、ビニロジー改変を施した誘導体は、抗増殖活性を強化しました。 このモチーフから得られた化合物12lは、化合物15よりも7倍強力な活性を示しました .
構造的洞察
核オーバーハウザー効果分光法(ROESY)研究は、(2-(ジメチルアミノ)ピリジン-3-イル)メタノール 誘導体の分子構造に関する洞察を提供しました。 特に、アリールプロトン「1」とメチンプロトン「3」は、メチレンプロトン「2b」と共通のNOE(核オーバーハウザー効果)を示し、分子中の2つのアリール環間にトランス関係があることを示唆しています .
抗線維化の可能性
スクリーニング実験では、(2-(ジメチルアミノ)ピリジン-3-イル)メタノール の特定の誘導体が、ピルフェニドンなどの既存の薬よりも優れた抗線維化活性を示すことが明らかになりました。 これらの知見は、線維化状態の治療におけるその可能性を強調しています .
化学合成と医薬品化学
研究者は、この化合物の薬理学的特性を最適化する目的で、その化合物のさまざまな合成経路を探求し続けています。 そのユニークな構造的特徴は、医薬品化学の取り組みにとって魅力的なターゲットとなっています .
水に関与する酸化反応
水を唯一の酸素源とする、ピリジン-2-イル-メタンからのピリジン-2-イル-メタノンの銅触媒による合成は、水に関与する酸化反応に関する新たな洞察を提供します。 この環境に優しいアプローチは、持続可能な合成戦略に貢献しています .
作用機序
The mechanism of action of 2-(Dimethylamino)pyridin-3-yl)methanol is not fully understood. However, it is believed that the compound may act as a competitive inhibitor of certain enzymes, such as protein kinases and phosphatases. In addition, it has been suggested that the compound may interact with cell membrane receptors, such as G-protein coupled receptors (GPCRs), which could lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Dimethylamino)pyridin-3-yl)methanol are not fully understood. However, some studies have shown that the compound can inhibit the growth of certain types of cancer cells, as well as inhibit the activity of certain enzymes. In addition, it has been suggested that the compound may interact with cell membrane receptors, such as G-protein coupled receptors (GPCRs), which could lead to the inhibition of certain cellular processes.
実験室実験の利点と制限
One of the main advantages of using 2-(Dimethylamino)pyridin-3-yl)methanol in laboratory experiments is its low cost and ease of availability. The compound is also relatively stable, which makes it suitable for use in long-term experiments. However, the compound is also highly toxic, and should be handled with caution. In addition, the compound is highly soluble in water, which can make it difficult to use in organic solvents.
将来の方向性
The potential future directions for research involving 2-(Dimethylamino)pyridin-3-yl)methanol include further studies into its mechanism of action, as well as its potential therapeutic applications. In addition, further studies into its biochemical and physiological effects could provide insight into its potential as a therapeutic agent. Finally, further studies into its solubility in organic solvents could help to improve its use in laboratory experiments.
Safety and Hazards
The safety information available for “(2-(Dimethylamino)pyridin-3-yl)methanol” indicates that it is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHBUFYQGHBUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104524-65-4 | |
| Record name | [2-(dimethylamino)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

